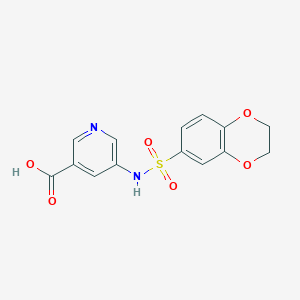

![molecular formula C11H18N4 B6508856 2-[4-(propan-2-yl)piperazin-1-yl]pyrazine CAS No. 919496-40-5](/img/structure/B6508856.png)

2-[4-(propan-2-yl)piperazin-1-yl]pyrazine

概要

説明

科学的研究の応用

2-[4-(propan-2-yl)piperazin-1-yl]pyrazine has been studied for its potential applications in the fields of organic synthesis and pharmaceutical research. It has been found to have a variety of interesting properties, including its ability to act as a catalyst in organic synthesis reactions and its potential use in the synthesis of drugs and other pharmaceuticals. In addition, this compound has been studied for its potential applications in the fields of biochemistry and physiology. It has been found to possess a variety of biochemical and physiological effects, which may be beneficial for the development of new drugs and treatments.

作用機序

The mechanism of action of 2-[4-(propan-2-yl)piperazin-1-yl]pyrazine is not yet fully understood. However, it is believed that the piperazine ring and the pyrazine ring of this compound interact with various enzymes and receptors in the body, leading to a variety of biochemical and physiological effects. In addition, it is believed that this compound may act as a catalyst in organic synthesis reactions, leading to the formation of new compounds.

Biochemical and Physiological Effects

This compound has been found to possess a variety of biochemical and physiological effects that may be beneficial for the development of new drugs and treatments. These effects include inhibition of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, this compound has been found to have anticonvulsant and neuroprotective properties, which may be useful for the treatment of neurological disorders such as epilepsy.

実験室実験の利点と制限

The advantages of using 2-[4-(propan-2-yl)piperazin-1-yl]pyrazine in laboratory experiments include its relatively straightforward synthesis and its ability to act as a catalyst in organic synthesis reactions. However, there are some limitations to the use of this compound in laboratory experiments, including its limited solubility in water and its potential toxicity. For these reasons, it is important to use caution when handling this compound and to use appropriate safety protocols when conducting laboratory experiments.

将来の方向性

Given the potential applications of 2-[4-(propan-2-yl)piperazin-1-yl]pyrazine, there are a number of potential future directions for research. These include further research into the biochemical and physiological effects of this compound, as well as its potential use in the synthesis of drugs and other pharmaceuticals. In addition, further research into the mechanism of action of this compound and its potential applications in organic synthesis reactions is needed. Finally, research into the safety and toxicity of this compound is needed in order to ensure its safe and effective use in laboratory experiments.

生化学分析

Biochemical Properties

2-[4-(propan-2-yl)piperazin-1-yl]pyrazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft Additionally, this compound has shown activity against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In human embryonic kidney cells (HEK-293), this compound has demonstrated low cytotoxicity, making it a promising candidate for further development . It influences cell signaling pathways by inhibiting acetylcholinesterase, which can lead to increased levels of acetylcholine and enhanced cholinergic signaling . This modulation of cell signaling pathways can impact gene expression and cellular metabolism, potentially leading to therapeutic benefits in neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its inhibition of acetylcholinesterase involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits. Additionally, its anti-tubercular activity is attributed to its interaction with bacterial enzymes, disrupting essential metabolic processes in Mycobacterium tuberculosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that its inhibitory effects on acetylcholinesterase are sustained over time, suggesting potential for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits acetylcholinesterase without causing significant toxicity . At higher doses, there may be threshold effects leading to adverse outcomes, such as toxicity or off-target effects. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its metabolism may involve cytochrome P450 enzymes, which play a role in the oxidative metabolism of many xenobiotics

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing its therapeutic delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall therapeutic potential.

特性

IUPAC Name |

2-(4-propan-2-ylpiperazin-1-yl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-10(2)14-5-7-15(8-6-14)11-9-12-3-4-13-11/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMQCGQXVGRRLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide](/img/structure/B6508779.png)

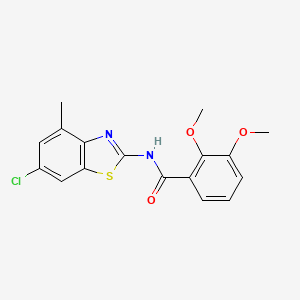

![N-(4-acetylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6508802.png)

![2-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B6508808.png)

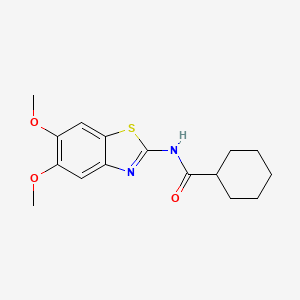

![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6508810.png)

![2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6508821.png)

![5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6508823.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B6508827.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6508830.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B6508834.png)

![2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6508852.png)

![ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6508863.png)